molecular formula C12H12N2O3S2 B2627825 2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide CAS No. 898433-98-2

2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2627825
CAS No.: 898433-98-2
M. Wt: 296.36
InChI Key: WVNWVQZOONEZCV-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with an ethylsulfonyl group and a thiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonylation: The ethylsulfonyl group can be introduced through the reaction of the thiazole derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the coupling of the sulfonylated thiazole with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

2-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of enzymes or receptors involved in various diseases.

    Material Science: The compound’s unique structural features make it suitable for use in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: It can serve as a probe to study the interaction of thiazole-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide depends on its specific application:

    Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access.

    Receptor Modulation: It may interact with receptor sites, altering their conformation and affecting signal transduction pathways.

Molecular Targets and Pathways:

    Enzymes: Kinases, proteases, or other enzymes involved in disease pathways.

    Receptors: G-protein coupled receptors or ion channels.

Comparison with Similar Compounds

  • 2-(Methylsulfonyl)-N-(thiazol-2-yl)benzamide
  • 2-(Ethylsulfonyl)-N-(pyridin-2-yl)benzamide
  • 2-(Ethylsulfonyl)-N-(thiazol-4-yl)benzamide

Uniqueness: 2-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide is unique due to the specific positioning of the ethylsulfonyl and thiazol-2-yl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with similar compounds

Properties

IUPAC Name

2-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-6-4-3-5-9(10)11(15)14-12-13-7-8-18-12/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNWVQZOONEZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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